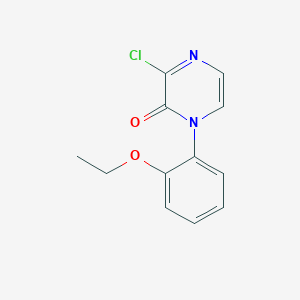

3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Description

3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a six-membered dihydropyrazinone ring substituted with a chlorine atom at position 3 and a 2-ethoxyphenyl group at position 1. The dihydropyrazinone core consists of two nitrogen atoms in a 1,2-diazine framework, which confers unique electronic and steric properties.

Properties

IUPAC Name |

3-chloro-1-(2-ethoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-10-6-4-3-5-9(10)15-8-7-14-11(13)12(15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMMALFSFNCSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN=C(C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethoxybenzoyl chloride with 3-chloropyrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazinones, which can have different functional groups attached to the pyrazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H11ClN2O2

- Molecular Weight : 250.68 g/mol

- CAS Number : 2415516-88-8

- Structure : The compound features a pyrazinone core with chloro and ethoxy substitutions, which may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 2-ethoxyphenyl hydrazine with appropriate acyl chlorides under controlled conditions. The reaction is generally conducted in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, leading to significant changes in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. It has shown activity against several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains. The study suggested that the compound disrupts bacterial cell wall synthesis, contributing to its antimicrobial effect .

Comparison with Similar Compounds

To understand the uniqueness of 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Structure | Moderate anticancer activity |

| 3-Methoxy-1-(2-methylphenyl)-1,2-dihydropyrazin-2-one | Structure | Lower antimicrobial activity |

The presence of the ethoxy group in 3-Chloro-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one enhances its solubility and interaction with biological targets compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.